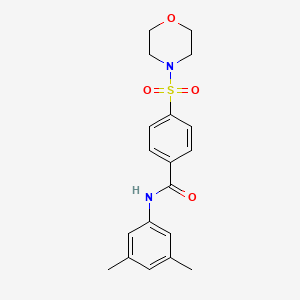

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-11-15(2)13-17(12-14)20-19(22)16-3-5-18(6-4-16)26(23,24)21-7-9-25-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWIDJRRDFUNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,5-dimethylphenylamine with 4-chlorobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Organic Synthesis

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties.

Medicinal Chemistry

This compound has potential applications in drug discovery and development. It can be utilized in studies related to enzyme inhibition and protein-ligand interactions. The morpholinosulfonyl group may confer specific biological activities, making it a candidate for targeting various diseases .

Biological Studies

In biological research, N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide can be investigated for its effects on cellular processes. Its ability to inhibit specific enzymes or receptors could provide insights into disease mechanisms and therapeutic strategies. For instance, studies may explore its role in modulating pathways related to cancer or inflammation .

Material Science

The compound's unique structure also opens avenues in materials science . It may be used in developing new materials with specific properties such as conductivity or fluorescence. Its incorporation into polymers or coatings could lead to innovative applications in electronics or nanotechnology.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic effects, and π-π stacking interactions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide and related benzamide/sulfonamide derivatives:

Structural and Functional Analysis

- Morpholinosulfonyl vs. Chloro/CF₃ Groups: The morpholinosulfonyl group introduces both sulfonamide and morpholine functionalities, enhancing hydrogen-bonding capacity and solubility compared to chloro or trifluoromethyl analogs. This may improve target binding in enzyme inhibition, as seen in related kinase inhibitors (e.g., GSK-2126458) .

- Heterocyclic Hybrid Systems: Compound 9e () demonstrates that integrating thiazole-triazole moieties with benzamide scaffolds significantly enhances tyrosinase inhibition, suggesting that similar modifications to N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide could yield potent bioactivity.

- Synthetic Complexity: The synthesis of morpholinosulfonyl derivatives (e.g., via multi-step sulfonylation and cyclization) is more complex than that of simpler chloro or CF₃-substituted benzamides, which are often commercially available () .

Biological Activity

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.

1. Chemical Structure and Synthesis

Chemical Structure

The compound features a benzamide core with a morpholinosulfonyl substituent and a 3,5-dimethylphenyl group. This structure is significant for its interactions with biological targets.

Synthesis

The synthesis typically involves:

- Formation of the Benzamide Core : Reacting 3,5-dimethylbenzoic acid with thionyl chloride to create an acid chloride, followed by reaction with an amine.

- Introduction of the Morpholinosulfonyl Group : The benzamide intermediate undergoes sulfonylation with morpholine and chlorosulfonic acid under controlled conditions.

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide exhibits its biological activity primarily through:

- Enzyme Inhibition : The sulfonyl group forms strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, modulating their function through hydrophobic interactions and hydrogen bonding.

2.2 Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide exhibit significant anticancer properties:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : These compounds have shown potent inhibitory activity against various RTKs such as EGFR and PDGFR, which are crucial in cancer progression.

- Cytotoxicity in Cancer Cell Lines : In vitro studies indicate moderate to significant cytotoxic effects against multiple cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) .

| Compound | Target Kinase | Inhibition (%) | Concentration (nM) |

|---|---|---|---|

| 1 | EGFR | 91 | 10 |

| 2 | PDGFRa | 77 | 10 |

| 3 | HER-2 | 85 | 20 |

2.3 Antimicrobial Activity

The compound has shown potential as an antimicrobial agent through inhibition of bacterial DNA gyrase, which is essential for bacterial DNA replication. This mechanism stabilizes the DNA-enzyme complex, preventing bacterial growth .

3. Case Studies

Several studies have explored the biological activity of N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide:

- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results showed that it inhibited cell proliferation significantly at concentrations ranging from 0.1 to 100 µM.

- Inhibition of Enzymatic Activity : Research indicated that N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide effectively inhibited specific enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent in oncology .

4. Applications

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide has several promising applications:

- Medicinal Chemistry : It serves as a lead compound for developing new anticancer drugs targeting RTKs.

- Biological Research : Used in studies to understand enzyme-receptor interactions and their implications in disease mechanisms.

- Material Science : Potentially utilized in creating novel materials due to its unique structural characteristics.

Q & A

Q. What are the key considerations in designing a synthesis protocol for N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide?

- Methodological Answer : Synthesis involves multi-step reactions, starting with coupling the 3,5-dimethylphenylamine moiety to a benzamide core, followed by sulfonylation with morpholine. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .

- Temperature control : Reactions often proceed at 80–100°C to activate intermediates while avoiding decomposition .

- Purification : Column chromatography or recrystallization is used to isolate the product, with solvent polarity adjusted based on solubility .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and purity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the morpholinosulfonyl group .

Q. What in vitro assays are commonly employed to evaluate its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .

- Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of morpholinosulfonyl benzamide derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or structural impurities. Strategies include:

- Dose-response validation : Replicate assays across multiple labs with standardized protocols .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variations caused by substituent stereochemistry .

- Metabolite profiling : LC-MS/MS detects degradation products that may alter activity .

Q. What strategies optimize the reaction yield of morpholinosulfonyl group introduction?

- Methodological Answer :

- Catalyst use : Triethylamine or DMAP accelerates sulfonylation by deprotonating intermediates .

- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to benzamide prevents side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% under controlled microwave irradiation .

Q. How can structure-activity relationship (SAR) studies enhance this compound’s pharmacological profile?

- Methodological Answer :

- Substituent variation : Replace the 3,5-dimethylphenyl group with halogenated or methoxy analogs to modulate lipophilicity .

- Bioisosteric replacement : Swap morpholinosulfonyl with piperazinylsulfonyl to alter hydrogen-bonding capacity .

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize analogs .

Q. What challenges arise in crystallographic refinement using SHELX, and how are they mitigated?

- Methodological Answer :

- Disordered morpholine rings : Apply "PART" instructions in SHELXL to model partial occupancy .

- Thermal motion artifacts : Use anisotropic displacement parameters (ADPs) for non-H atoms and constrain H-atom positions .

- Twinned crystals : Implement twin-law matrices (e.g., BASF) in SHELXL to refine overlapping lattices .

Data Contradiction and Validation

Q. How should conflicting solubility data for this compound be resolved?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using nephelometry .

- Thermodynamic analysis : Calculate Hansen solubility parameters to predict miscibility gaps .

- Reproducibility checks : Compare data across labs using identical particle size distributions and equilibration times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.